molecular formula C21H22ClN3O8 B4905666 2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

Cat. No.: B4905666
M. Wt: 479.9 g/mol
InChI Key: LOEMIBZMCZNKJP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound consists of a chlorophenoxy group, a nitrophenylmethyl group, and a piperazine ring, combined with oxalic acid.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4.C2H2O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEMIBZMCZNKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Nitrophenylmethyl Intermediate: This step involves the nitration of a benzyl compound to introduce the nitro group.

    Coupling with Piperazine: The chlorophenoxy and nitrophenylmethyl intermediates are then coupled with piperazine under suitable conditions, such as in the presence of a base or a catalyst.

    Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The chlorophenoxy group may participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted phenoxy compounds.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes or as a ligand in receptor binding studies.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound may be used as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone may involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring may play a role in binding to these targets, while the nitrophenyl and chlorophenoxy groups may modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A simpler compound with similar structural features.

    1-(4-Chlorophenyl)piperazine: A compound with a similar piperazine ring structure.

    3-Nitrobenzyl alcohol: A compound with a similar nitrophenyl group.

Uniqueness

The combination of the chlorophenoxy, nitrophenylmethyl, and piperazine groups in 2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid may confer unique properties, such as specific binding affinities or reactivity patterns, that distinguish it from similar compounds.

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